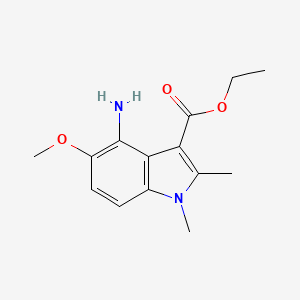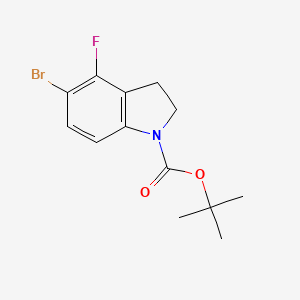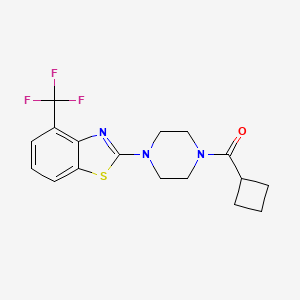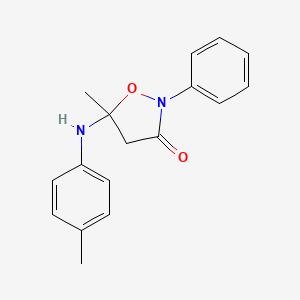![molecular formula C14H19N3O2 B2884740 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine CAS No. 1797222-06-0](/img/structure/B2884740.png)
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine is a chemical compound with a unique structure that combines a cyclopropyl group, a piperidine ring, and a pyridazine moiety.
Preparation Methods
The synthesis of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route often includes the following steps:
Preparation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Piperidine Ring: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Synthesis of the Pyridazine Moiety: Pyridazine derivatives can be prepared through the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Assembly of the Final Compound: The final step involves the coupling of the cyclopropyl group, piperidine ring, and pyridazine moiety through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling
Chemical Reactions Analysis
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments
Scientific Research Applications
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can be compared with other similar compounds, such as:
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone.
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: This compound differs by having an ethyl group instead of a methylene group.
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propane: This compound has a propane group instead of a methylene group, leading to different chemical properties
Properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-8-17(9-7-12)14(18)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCDKNQMJTOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cyclopropylmethyl)-2-[(3,3-dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridine](/img/structure/B2884659.png)

![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2884666.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide](/img/structure/B2884672.png)

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)
![N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B2884678.png)
